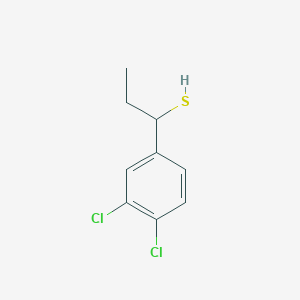
1-(3,4-Dichlorophenyl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)propane-1-thiol is an organic compound with the molecular formula C9H10Cl2S and a molecular weight of 221.15 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a 3,4-dichlorophenyl group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)propane-1-thiol typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s observed effects .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)propane-1-thiol can be compared with other thiol-containing compounds such as propane-1,3-dithiol and 1,2-ethanedithiol . While these compounds share the thiol functional group, their chemical properties and reactivity differ due to variations in their molecular structures. For example, propane-1,3-dithiol has two thiol groups, making it more reactive in certain chemical reactions. The presence of the 3,4-dichlorophenyl group in this compound adds unique steric and electronic effects, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for chemists and researchers exploring new chemical reactions and potential therapeutic agents.
Properties
Molecular Formula |
C9H10Cl2S |
|---|---|
Molecular Weight |
221.15 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H10Cl2S/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 |
InChI Key |
PHMGDWJFCKCGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















